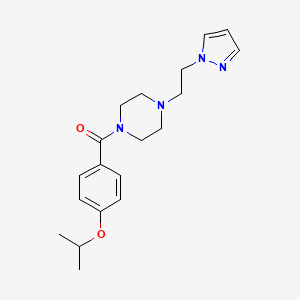

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

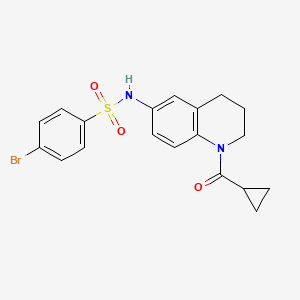

The synthesis of pyrazole derivatives, such as “2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine”, often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are used to construct diverse heterocyclic scaffolds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of “2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine” consists of a pyrazole ring substituted with tert-butyl, methyl, and phenyl groups. Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with a molecular formula of C3H4N2 .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present on the pyrazole ring. For instance, 5-amino-pyrazoles can undergo reactions with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution to form 5-amino-4-hydroxyiminopyrazoles and diazene compounds .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Amines

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine and related compounds have been utilized in the asymmetric synthesis of amines, demonstrating their versatility as intermediates. For instance, N-tert-butanesulfinyl imines, derivatives closely related to the compound of interest, serve as crucial intermediates for producing a wide range of enantioenriched amines. These compounds facilitate the synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and other specialized amines through nucleophilic addition reactions. This methodology highlights the compound's role in enabling the synthesis of complex, chiral amine structures from simple precursors, offering a reliable approach for creating bioactive molecules and pharmaceuticals (Ellman, Owens, & Tang, 2002).

Ligand Synthesis for Asymmetric Catalysis

Compounds similar to 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine have been developed as ligands for asymmetric catalysis, contributing to the synthesis of chiral molecules. For example, rigid P-chiral phosphine ligands incorporating tert-butyl groups have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenation reactions. These ligands, by stabilizing transition states and facilitating the formation of chiral centers, have proven effective in synthesizing pharmaceutical ingredients, showcasing the potential of related compounds in catalytic applications (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Material Synthesis and Polymerization Catalysts

Another area of application includes the synthesis of materials and serving as catalysts for polymerization processes. Group 10 metal aminopyridinato complexes, which share structural motifs with 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine, have been synthesized and explored for their catalytic properties. These complexes have found applications in aryl-Cl activation and hydrosilane polymerization, indicating the broad utility of such compounds in material science and industrial chemistry (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).

DNA/Protein Binding and Anticancer Activity

Moreover, cyclometalated Rh(III) and Ir(III) complexes containing tert-butyl groups have been investigated for their DNA/protein binding capabilities and anticancer activity. These studies provide insights into the biological applications of related compounds, suggesting their potential in developing therapeutic agents based on the ability to interact with biological macromolecules and exhibit anticancer properties (Mukhopadhyay, Gupta, Paitandi, Rana, Sharma, Koch, Rana, Hundal, & Pandey, 2015).

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .

Biochemical Pathways

The tert-butyl group, a component of this compound, has been shown to have implications in biosynthetic and biodegradation pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Eigenschaften

IUPAC Name |

2-tert-butyl-5-methyl-4-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-10-12(11-8-6-5-7-9-11)13(15)17(16-10)14(2,3)4/h5-9H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXLNMCPYVRQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2)N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine | |

CAS RN |

496931-73-8 |

Source

|

| Record name | 1-tert-butyl-3-methyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2834293.png)

![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)